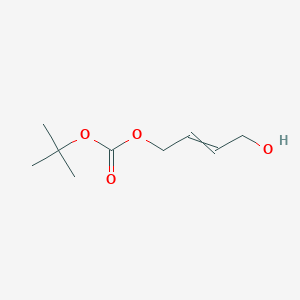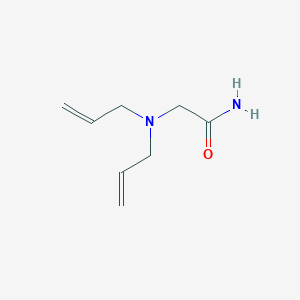![molecular formula C14H31BrOSi B12533993 [(5-Bromopentyl)oxy]tri(propan-2-yl)silane CAS No. 828934-45-8](/img/structure/B12533993.png)
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a bromopentyl group attached to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane typically involves the reaction of 5-bromopentanol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and rigorous purification steps ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Water or aqueous acids are used to hydrolyze the silane group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and corresponding alcohols.
Oxidation: Siloxanes and other oxidized products.
Applications De Recherche Scientifique
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane involves the interaction of the bromopentyl group with various nucleophiles, leading to the formation of new chemical bonds. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethynyl)triisopropylsilane
- (Bromoethynyl)triisopropylsilane
- (2-Bromoethynyl)tris(propan-2-yl)silane
Uniqueness
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the bromopentyl group, which provides additional reactivity compared to other similar compounds. This allows for a wider range of chemical modifications and applications.
Propriétés
Numéro CAS |
828934-45-8 |
|---|---|
Formule moléculaire |
C14H31BrOSi |
Poids moléculaire |
323.38 g/mol |
Nom IUPAC |
5-bromopentoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H31BrOSi/c1-12(2)17(13(3)4,14(5)6)16-11-9-7-8-10-15/h12-14H,7-11H2,1-6H3 |
Clé InChI |
BJPZRWXYJVKIEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




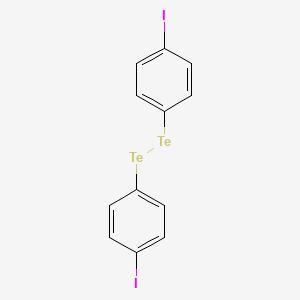
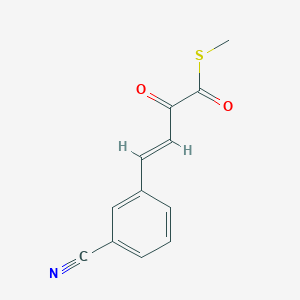

![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
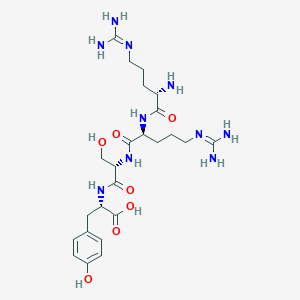
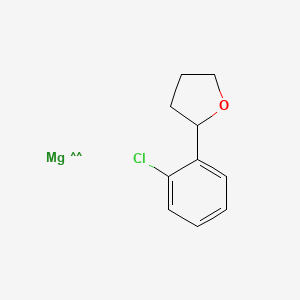
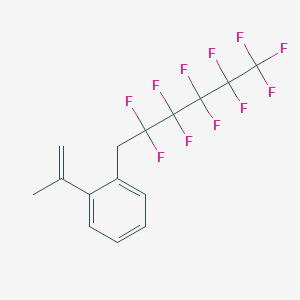

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
